Methane-d3, (methylthio)-

Gas Chromatography Isotope Dilution Volatile Sulfur Analysis

Dimethyl-1,1,1-d3 sulfide (CAS 4752-12-9), also designated Methane-d3, (methylthio)- or trideuterio(methylsulfanyl)methane, is a stable isotopologue of dimethyl sulfide (DMS) in which one methyl group (CH3–) is retained while the second methyl group is fully deuterated (–CD3), yielding the asymmetric structure CH3SCD3 and a nominal mass shift of M+3. It belongs to the thioether class of organosulfur compounds and is supplied as a colorless, highly volatile, flammable liquid.

Molecular Formula C2H6S
Molecular Weight 65.15 g/mol
CAS No. 4752-12-9
Cat. No. B1616500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethane-d3, (methylthio)-
CAS4752-12-9
Molecular FormulaC2H6S
Molecular Weight65.15 g/mol
Structural Identifiers
SMILESCSC
InChIInChI=1S/C2H6S/c1-3-2/h1-2H3/i1D3
InChIKeyQMMFVYPAHWMCMS-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl-1,1,1-d3 Sulfide (CAS 4752-12-9) — Compound Class and Core Identity for Procurement Evaluation


Dimethyl-1,1,1-d3 sulfide (CAS 4752-12-9), also designated Methane-d3, (methylthio)- or trideuterio(methylsulfanyl)methane, is a stable isotopologue of dimethyl sulfide (DMS) in which one methyl group (CH3–) is retained while the second methyl group is fully deuterated (–CD3), yielding the asymmetric structure CH3SCD3 and a nominal mass shift of M+3 . It belongs to the thioether class of organosulfur compounds and is supplied as a colorless, highly volatile, flammable liquid. Its primary utility lies in isotope dilution mass spectrometry (IDMS) and atmospheric pressure ionization mass spectrometry (APIMS) as an internal standard, where the +3 Da mass separation from native DMS enables selective ion monitoring with minimal cross-talk while preserving physical properties (boiling point, density) closer to the unlabeled analyte than the fully deuterated d6 analog [1]. The compound is registered in the NIST Chemistry WebBook (molecular weight 65.153 g/mol) and is commercially available in isotopic purity grades of 99 atom % D and 99.5 atom % D [2].

Why Unlabeled DMS or Fully Deuterated DMS-d6 Cannot Substitute for Dimethyl-1,1,1-d3 Sulfide in Critical Analytical and Mechanistic Applications


The three commercially available isotopologues of dimethyl sulfide — unlabeled DMS (M+0, CAS 75-18-3), partially deuterated DMS-d3 (M+3, CAS 4752-12-9), and fully deuterated DMS-d6 (M+6, CAS 926-09-0) — exhibit physically measurable differences in boiling point, density, and mass spectrometric behavior that preclude simple interchange in validated analytical methods. Unlabeled DMS generates unresolvable signal overlap with the native analyte in isotope dilution MS, rendering it unsuitable as an internal standard. Conversely, DMS-d6, despite providing greater mass separation, boils at 36.5 °C — a full 1.5 °C below both native DMS and DMS-d3 (both 38 °C) — creating differential chromatographic retention that can introduce quantification bias in GC-based methods . Furthermore, the asymmetric deuteration pattern of DMS-d3 (CH3SCD3) enables site-specific mechanistic probing (e.g., methyl-group-resolved kinetic isotope effect measurements) that neither the symmetric unlabeled nor the symmetric fully deuterated isotopologue can support [1]. Cross-talk between the internal standard channel and the analyte channel also differs quantifiably between isotopologues: the d3 standard exhibits a residual abundance at the native DMS mass of only 0.0281 ± 0.0012, a value that must be characterized and corrected for each isotopologue independently [2].

Quantitative Differentiation Evidence for Dimethyl-1,1,1-d3 Sulfide (CAS 4752-12-9) Versus Its Closest Comparators


Boiling Point Identity with Native DMS Confers Superior GC Co-Elution Versus d6-DMS

Dimethyl-1,1,1-d3 sulfide exhibits a boiling point of 38 °C, identical to that of unlabeled native DMS, whereas the fully deuterated d6-DMS boils at 36.5 °C — a 1.5 °C (3.9%) depression attributable to the inverse isotope effect of perdeuteration on intermolecular dispersion forces . This differential in vapor pressure–temperature behavior means that DMS-d3 co-elutes with the native analyte under standard GC temperature programs, minimizing retention-time-induced quantification errors in split/splitless injection systems. The d6 isotopologue, eluting earlier, can experience differential partitioning in the injector and column, particularly in headspace-SPME-GC-MS workflows where matrix-dependent volatility effects are already pronounced [1].

Gas Chromatography Isotope Dilution Volatile Sulfur Analysis

Density Within 5% of Native DMS Minimizes Gravimetric and Volumetric Standard Preparation Errors Compared to d6-DMS

The liquid density of DMS-d3 at 25 °C is 0.887 g/mL, differing from native DMS (0.846 g/mL) by only +0.041 g/mL (+4.8%). In contrast, DMS-d6 has a density of 0.928 g/mL, deviating from native DMS by +0.082 g/mL (+9.7%) — effectively double the volumetric discrepancy . This has direct practical consequences: when preparing internal standard stock solutions by gravimetric dilution, the conversion between mass and volume using nominal DMS density introduces a systematic error that is twice as large for d6-DMS as for d3-DMS if the unlabeled DMS density is used as an approximation. For a typical preparation of a 100 µg/mL standard solution, this translates to a ~5% volumetric bias for d6-DMS versus ~2.5% for d3-DMS.

Analytical Chemistry Standard Preparation Gravimetric Analysis

Quantified Cross-Talk at the Native DMS Mass Channel Enables Rigorous Blank Correction in APIMS at Sub-pptv Levels

In the validated APIMS method of Bandy et al. (2002), the d3-DMS internal standard was continuously infused into the sampling manifold and monitored at m/z 66 ([d3-DMS+H]+), while native DMS was monitored at m/z 63 ([DMS+H]+). Through systematic zero-air blank measurements, the residual abundance of the d3-DMS standard at the native DMS detection channel (m/z 63) was experimentally determined to be 0.0281 ± 0.0012 (fractional abundance), which closely matched the value predicted from terrestrial isotopic abundances of carbon, hydrogen, and sulfur [1]. This cross-talk, though small, represented 20–40% of the total instrumental background signal at m/z 63 during the DYCOMS II field campaign. With this correction applied, the method achieved a detection limit of 1–2 pptv and a relative precision of better than 13% for vertical DMS flux measurements at 25 Hz sampling frequency with 20 ms integration per mass channel, yielding an ambient DMS concentration every 40 ms [1].

Atmospheric Chemistry APIMS Eddy Correlation Flux Measurement

Asymmetric CH3SCD3 Structure Enables Site-Specific Vibrational and Kinetic Isotope Effect Studies Not Accessible with Symmetric d0 or d6 Isotopologues

The asymmetric isotopologue CH3SCD3 — the exact structure of CAS 4752-12-9 — has been specifically employed alongside symmetric CH3SCH3 and CD3SCD3 in photofragment excitation (PHOFEX) spectroscopy to resolve site-specific vibronic structures and predissociation dynamics at the conical intersection seam of dimethyl sulfide [1]. The asymmetric labeling breaks the molecular symmetry, allowing researchers to assign vibronic transitions to specific methyl groups and measure mode-specific lifetimes, which is impossible with either symmetric isotopologue alone. Additionally, in singlet oxygen oxidation studies of sulfides, kinetic isotope effects of kH/kD = 2–4 have been measured for methyl proton abstraction during sulfone formation, and the availability of a CH3SCD3 probe enables discrimination of primary from secondary isotope effects at the two chemically distinct methyl positions within a single molecule [2]. Microwave spectroscopic studies have further used CH3SCD3 to resolve fine structure in torsional excited states that are degenerate in the symmetric species [3].

Photodissociation Dynamics Kinetic Isotope Effect Vibronic Spectroscopy

M+3 Mass Shift Provides Adequate Separation for Selective Ion Monitoring at Potentially Lower Cost Than M+6 d6-DMS

DMS-d3 provides a mass shift of M+3 (m/z 66 for [d3-DMS+H]+ in APIMS), situating the internal standard detection channel midway between native DMS (m/z 63) and d6-DMS (m/z 69) . In the APIMS configuration of Bandy et al., the quadrupole was alternated between m/z 63 and m/z 66 with 20 ms dwell times, achieving baseline-resolved quantification. The +3 Da separation is sufficient to avoid overlap with the natural isotopic envelope of DMS (primarily 34S contribution at m/z 65, ~4.4% relative abundance), whereas the M+1 shift that would be provided by a single 13C label would fall within the native isotopologue cluster and require deconvolution [1]. The M+3 shift uses three deuterium atoms versus six for d6-DMS, which may translate to lower synthesis cost and therefore lower procurement price, though actual pricing depends on vendor, scale, and market conditions. This mass shift also places the internal standard signal in a less congested region of the mass spectrum compared with M+1 alternatives, reducing potential interferences from co-eluting volatile organics.

Mass Spectrometry Selected Ion Monitoring Stable Isotope Internal Standard

Dual-Grade Isotopic Purity Availability (99.0% and 99.5% Atom D) Supports Both Routine and High-Accuracy IDMS Applications

Dimethyl-1,1,1-d3 sulfide is commercially available in two certified isotopic purity grades: 99 atom % D (standard research grade) and 99.5 atom % D (high-purity grade) . The higher-purity grade (99.5 atom % D) reduces the mole fraction of residual unlabeled DMS in the internal standard from ~1.0% to ~0.5%, thereby lowering the blank correction term and improving accuracy in low-level quantification — a critical factor in isotope dilution MS where the accuracy of the standard's isotopic purity directly propagates into the final concentration uncertainty [1]. Both grades carry a chemical purity specification of 98% (CP). For comparison, the standard commercial grade of DMS-d6 is specified at 99 atom % D, with no widely listed 99.5% grade . The availability of a higher-purity option for d3-DMS provides method developers with flexibility to select the grade appropriate to their accuracy requirements and budget.

Isotope Dilution Mass Spectrometry Method Validation Reference Materials

High-Impact Application Scenarios Where Dimethyl-1,1,1-d3 Sulfide (CAS 4752-12-9) Is the Preferable Procurement Choice


Real-Time Atmospheric DMS Flux Measurement by APIMS with Continuous Isotope Dilution

In eddy correlation APIMS systems for marine boundary layer DMS flux quantification, d3-DMS is infused continuously into the sample inlet as an internal standard. This configuration — validated during the DYCOMS II and PELTI field campaigns — exploits the M+3 mass shift (monitoring m/z 66 for d3-DMSH+ vs m/z 63 for native DMSH+) with the cross-talk factor of 0.0281 ± 0.0012 explicitly characterized for blank correction [1]. The 20 ms per mass integration time yields ambient DMS concentrations every 40 ms at 25 Hz sampling, with a demonstrated relative precision better than 13% for vertical flux calculations and detection limits of 1–2 pptv. The identical boiling point of d3-DMS and native DMS (both 38 °C) is fortuitous for atmospheric sampling inlets where differential volatility could otherwise bias the isotope ratio at the point of continuous standard addition. Procurement of this specific isotopologue ensures continuity with the published and validated APIMS-ILS methodology.

GC-MS Isotope Dilution Quantification of Volatile Dimethyl Sulfide in Seawater, Wine, and Biological Matrices

For headspace-SPME-GC-MS or purge-and-trap-GC-MS determination of DMS in complex matrices — including seawater (detection limit 0.03 nM demonstrated with d6-DMS [2]), wine fermentations, and microbial culture headspaces — d3-DMS offers the chromatographic advantage of exact boiling point matching (38 °C) with the native analyte. This minimizes differential recovery during thermal desorption and GC injection that can arise with d6-DMS (bp 36.5 °C). In wine volatile sulfur analysis, where matrix effects can be severe, the use of a deuterated internal standard that co-elutes perfectly with the analyte is particularly critical for correcting ionization suppression or enhancement [3]. The M+3 shift provides clear SIM channel separation (Δm/z = 3) without the need for the higher-mass d6 isotopologue, and the 99.5 atom % D high-purity grade reduces blank corrections for trace-level determinations.

Site-Specific Mechanistic Probing of Methyl-Group Reactivity Using Asymmetric CH3SCD3 Isotopologue

The asymmetric structure CH3SCD3 uniquely enables intra-molecular kinetic isotope effect measurements in reaction mechanism studies. In singlet oxygen oxidation of sulfides, where kH/kD values of 2–4 have been measured for methyl C–H abstraction during sulfone formation [4], the CH3SCD3 probe allows discrimination between primary isotope effects at the CH3 group and secondary effects at the CD3 group within a single reaction — an experimental design impossible with symmetric CH3SCH3 or CD3SCD3. Similarly, in photodissociation dynamics, CH3SCD3 has been used to resolve site-specific vibronic transitions at the conical intersection, providing mode-specific lifetimes that the symmetric isotopologues cannot deconvolve [5]. In marine sulfur metabolism studies using deuterated DMSP feeding experiments, the mass distinction between d3-labeled and d6-labeled volatile metabolites enables parallel pathway tracing [6]. Procurement of the asymmetric d3 isotopologue is indispensable for any experimental protocol requiring methyl-group-resolved isotope effect measurements.

NMR Spectroscopy with Selective Methyl-Group Deuterium Decoupling

In NMR-based structural and dynamic studies, CH3SCD3 offers the advantage of retaining one CH3 singlet for chemical shift and integration reference while the CD3 group is effectively NMR-silent in 1H spectra. This partial deuteration pattern simplifies the 1H spectrum from two equivalent methyl singlets (as in CH3SCH3) to a single methyl resonance, eliminating the need for selective decoupling or complex spectral deconvolution when studying interactions at the sulfur center or in supramolecular complexes where DMS acts as a ligand or solvent. While d6-DMS is marketed as a deuterated NMR solvent, its complete absence of proton signals precludes its use as an internal 1H reference; d3-DMS retains precisely one methyl 1H signal, providing a built-in concentration and chemical shift reference simultaneously with solvent deuteration. This dual functionality — solvent + internal standard — is unique to the partially deuterated isotopologue and cannot be replicated by either unlabeled or fully deuterated DMS.

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